REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[CH2:13][CH3:14]>CO>[CH2:13]([C:5]1[CH:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[C:3]([OH:15])=[O:2])[CH3:14]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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COC(C1=C(C=CC(=C1)[N+](=O)[O-])CC)=O
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Half the solvent was removed at reduced pressure
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Type
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ADDITION
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Details
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the residue diluted with water (20 ml)
|
Type
|
WASH
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Details
|
washed with dichloromethane
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Type
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EXTRACTION
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Details
|
The acidic phase was extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined extracts dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |